15-Hydroxyicosanoic acid
Overview
Description
15-Hydroxyicosanoic acid is a long-chain fatty acid that belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is an extremely weak basic (essentially neutral) compound based on its pKa .
Molecular Structure Analysis
The molecular formula of 15-Hydroxyicosanoic acid is C20H40O3 . The InChI key is BLERHOKJGPAHCL-UHFFFAOYSA-N . The average mass is 328.537 and the monoisotopic mass is 328.29775 .Physical And Chemical Properties Analysis
15-Hydroxyicosanoic acid is a long-chain fatty acid . It is an extremely weak basic (essentially neutral) compound based on its pKa . The average mass is 328.537 and the monoisotopic mass is 328.29775 .Scientific Research Applications
Platelet Function Modulation : 15-HETE potentiates platelet aggregation, nucleotide release, and elevation in intracellular calcium levels induced by thrombin, suggesting its role in modulating platelet functions. This has implications for understanding atherothrombotic vascular disease (Setty et al., 1992).
Role in Proliferative Vitreoretinal Diseases : In epiretinal membranes from patients with proliferative vitreoretinal diseases, both 15-HETE and 15-HPETE were identified, indicating their involvement in membrane growth and possibly suggesting a therapeutic approach in these diseases (Augustin et al., 1997).
Incorporation into Phospholipids : 15-HETE shows selectivity for incorporation into phosphatidylinositol of human keratinocytes, and its injection into psoriatic skin resulted in dose-dependent incorporation into phospholipids, although without clinical change in psoriatic plaques (Heitmann et al., 1995).
Inhibition of Neutrophil Migration : 15-HETE inhibits neutrophil migration across cytokine-activated endothelium, potentially serving as an endogenous inhibitor of neutrophil-endothelial cell interaction to limit or reverse inflammation (Takata et al., 1994).
Stimulation of Ocular Mucin Secretion : 15(S)-HETE stimulates the secretion of specific ocular mucins by human conjunctiva, suggesting its potential in treating ocular surface mucin deficiency in dry eye syndrome (Jumblatt et al., 2002).
Role in Angiogenesis : 15(S)-HETE-induced angiogenesis requires STAT3-dependent expression of VEGF, indicating its influence on the progression of cancer and vascular disease (Srivastava et al., 2007).
properties
IUPAC Name |
15-hydroxyicosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERHOKJGPAHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993908 | |
Record name | 15-Hydroxyicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Hydroxyicosanoic acid | |
CAS RN |
73179-99-4 | |
Record name | 15-Hydroxyeicosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073179994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Hydroxyicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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